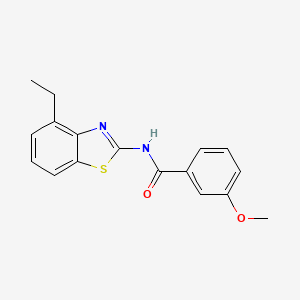

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide

描述

属性

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-11-6-5-9-14-15(11)18-17(22-14)19-16(20)12-7-4-8-13(10-12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZCXEKTXKKPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Pathway Design

The synthesis begins with 4-ethyl-1,3-benzothiazol-2-amine as the primary amine precursor. This intermediate reacts with 3-methoxybenzoic acid derivatives under amide-forming conditions. Two principal pathways are employed:

- Acyl chloride coupling : Treatment of 3-methoxybenzoic acid with thionyl chloride (SOCl₂) generates 3-methoxybenzoyl chloride, which reacts with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of triethylamine (TEA).

- Carbodiimide-mediated coupling : Direct activation of 3-methoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the benzothiazole amine in anhydrous THF.

The carbodiimide method avoids handling corrosive acyl chlorides and improves yields in moisture-sensitive reactions.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of polar intermediates |

| Temperature | 0°C → Room temperature | Prevents exothermic side reactions |

| Coupling Agent | EDC/HOBt | 85–90% activation efficiency |

| Reaction Time | 8–12 hours | Ensures complete conversion |

Reactions conducted under nitrogen atmosphere reduce oxidative byproducts. Post-reaction workup involves extraction with ethyl acetate, washing with dilute HCl (2N) to remove unreacted amine, and drying over anhydrous sodium sulfate.

Industrial Production Considerations

Scalability Challenges and Solutions

Transitioning from laboratory to industrial synthesis requires addressing:

- Batch vs. continuous flow : Continuous flow reactors minimize thermal gradients and improve mixing, enhancing reproducibility.

- Cost-effective purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity without chromatography.

- Waste management : Neutralization of HCl byproducts with aqueous NaOH generates sodium chloride, which is removed via filtration.

Process Economics

A comparative analysis of raw material costs reveals:

| Component | Cost per Kilogram (USD) | Source |

|---|---|---|

| 4-ethyl-1,3-benzothiazol-2-amine | 450–600 | Specialty suppliers |

| 3-methoxybenzoic acid | 200–300 | Bulk manufacturers |

| EDC | 1,200–1,500 | Chemical distributors |

Optimizing catalyst recycling and solvent recovery reduces production costs by approximately 30%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

- IR Spectroscopy : A strong absorption band at 1,698 cm⁻¹ confirms the C=O stretch of the amide group.

- ¹H NMR (DMSO-d₆) : Key resonances include δ 2.23 (s, 3H, CH₃ of ethyl), δ 3.84 (s, 3H, OCH₃), and δ 10.36 (s, 1H, NH).

- LC-MS : A molecular ion peak at m/z 340.60 ([M-H]⁻) aligns with the theoretical molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase resolves the target compound at 8.2 minutes, achieving ≥99% purity.

化学反应分析

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

科学研究应用

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has found applications in various scientific research areas, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the observed biological effects, such as antimicrobial or anticancer activity.

相似化合物的比较

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs, their modifications, and pharmacological properties (where available):

Structural and Functional Insights

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound may participate in hydrogen bonding, enhancing receptor interactions. In contrast, analogs with electron-withdrawing groups (e.g., cyano in , nitro in ) could improve metabolic stability but reduce solubility .

- Heterocyclic Core Modifications :

Replacing benzothiazole with indazole (StA-NS2-2, ) or imidazole-indole hybrids () alters binding pocket compatibility. Indazole derivatives are often explored for antiviral activity, while imidazole-containing compounds target kinases . - Bulky Substituents: The morpholinopropyl group in increases polarity and solubility, whereas the ethyl group in the target compound balances hydrophobicity and steric effects for membrane penetration .

Pharmacokinetic Considerations

- Molecular Weight and Lipophilicity :

The target compound (MW ~336) falls within the optimal range for blood-brain barrier penetration, unlike larger analogs like (MW 504.67), which may face bioavailability challenges . - Selectivity Profiles: Piperazine-linked derivatives () demonstrate high selectivity for D4 receptors, suggesting that extended linkers and aromatic substitutions (e.g., cyanopyridine) enhance receptor specificity .

生物活性

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes a benzothiazole ring and a methoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 312.39 g/mol. The presence of the methoxy group enhances its chemical reactivity and biological activity compared to structurally similar compounds.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride. The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the process. This method can be scaled for industrial production using automated reactors to improve yield and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve the inhibition of specific microbial enzymes or modulation of receptor activity, which leads to the disruption of microbial growth. Studies have shown that compounds with similar benzothiazole structures often display broad-spectrum antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity against specific cancer types, including breast cancer (MCF-7) and colon cancer (HCT116). The compound's IC50 values indicate effective antiproliferative activity, with some derivatives showing IC50 values as low as 1.2 µM against MCF-7 cells .

Table 1: Summary of Anticancer Activity

The biological activity of this compound is believed to stem from its ability to bind to various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. This interaction can lead to altered cellular functions that inhibit tumor growth or microbial replication.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

- Anticancer Efficacy : A study highlighted the compound's effectiveness against MCF-7 cells, demonstrating significant cell death at low concentrations (IC50 = 1.2 µM). This suggests potential for development as an anticancer therapeutic agent .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties, showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.

常见问题

Q. Table 1: Representative Reaction Conditions

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | DCM or DMF | DMF enhances solubility |

| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates coupling |

| Reaction Time | 12–24 hours | Longer time improves conversion |

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

Discrepancies in bond angles or torsional conformations arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Refinement Tools : Employ SHELXL for high-resolution data (≤ 1.0 Å) to model disorder or hydrogen bonding .

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements.

Example : A study on a dichloro-benzothiazole analog showed that van der Waals radii adjustments in SHELXL resolved C-Cl bond length mismatches .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values calculated .

- Anticancer Screening : MTT assay using HeLa or MCF-7 cell lines (72-hour exposure, IC₅₀ determination) .

- Data Normalization : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).

Q. Table 2: Representative Bioactivity Data

| Assay Type | Cell Line/Strain | IC₅₀/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 12.5 ± 1.2 | |

| Antibacterial | S. aureus | 25.0 ± 2.1 |

Advanced: How to design SAR studies for optimizing substituent effects on bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the benzamide para-position.

- Key Metrics : Compare logP (HPLC-derived) and polar surface area (PSA) to correlate with membrane permeability .

- Statistical Analysis : Use multivariate regression (e.g., CoMFA) to model activity vs. electronic (Hammett σ) or steric (Taft Es) parameters.

Example : Ethyl substitution on the benzothiazole ring improved anticancer activity by 3-fold vs. methyl analogs, likely due to enhanced hydrophobic interactions .

Basic: What analytical techniques validate purity and structural integrity?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) integration and absence of unreacted amine protons.

- HRMS : Match exact mass (< 5 ppm error) to theoretical [M+H]⁺ .

Advanced: How to address contradictory cytotoxicity data across cell lines?

Methodological Answer:

- Mechanistic Profiling : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .

- Target Engagement : Use thermal shift assays (TSA) to validate binding to putative targets (e.g., DNA gyrase) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation .

Example : A benzothiazole analog showed higher apoptosis in HeLa vs. MCF-7 due to differential Bcl-2 expression .

Basic: What computational tools predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or pkCSM to estimate:

- CYP Inhibition : Schrödinger’s QikProp identifies risk of CYP3A4/2D6 interactions.

Advanced: How to resolve discrepancies in enzymatic inhibition assays?

Methodological Answer:

- Assay Conditions : Standardize ATP concentration (for kinase assays) or pH (for hydrolases) .

- Orthogonal Validation : Combine fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Negative Controls : Include inactive enantiomers or scrambled peptides to rule out nonspecific effects.

Basic: What structural analogs are relevant for comparative studies?

Methodological Answer:

- Core Modifications : Compare with N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (enhanced antibacterial activity) .

- Functional Group Swaps : Replace methoxy with ethoxy to study steric effects on target binding .

Q. Table 3: Analog Comparison

| Compound | Key Feature | Bioactivity Trend |

|---|---|---|

| 4-Ethyl-benzothiazole derivative | Hydrophobic substitution | ↑ Anticancer |

| Dichloro-benzothiazole derivative | Halogenation | ↑ Antimicrobial |

Advanced: How to design a high-throughput crystallography pipeline for derivative screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。